
Sodium propionate-d5
Descripción general
Descripción
Sodium propionate-d5, also known as Propionic-d5 acid sodium salt, is a stable isotopically labeled form of sodium propionate . It is a useful research compound . It has a molecular weight of 101.09 .
Molecular Structure Analysis
The linear formula for this compound is CD3CD2CO2Na . This indicates that it is a deuterated compound, which means it contains the heavy isotope of hydrogen, deuterium (D), in its molecular structure.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 285-286 °C (lit.) .Aplicaciones Científicas De Investigación
Gut Health and Colitis Treatment Sodium propionate has shown promise in improving intestinal barrier function and reducing inflammation and oxidative stress in colitis models. This suggests its potential in ameliorating conditions like dextran sulfate sodium (DSS)-induced colitis, primarily by enhancing intestinal barrier function and lowering inflammation via the STAT3 signaling pathway (Ling-chang Tong et al., 2016).
Neuroprotection and Spinal Cord Trauma Sodium propionate has been observed to have neuroprotective effects in both in vitro and in vivo models. It can reduce inflammatory processes associated with neurological disorders like Alzheimer's disease and spinal cord injury, suggesting its potential as a therapeutic agent in neuroinflammatory disorders (A. Filippone et al., 2020).
Rumen Development and Dairy Calf Performance In dairy calves, sodium propionate supplementation in starter diets influences rumen fermentation characteristics and rumen development. It affects dry matter intake, average daily gain, and rumen fluid parameters, indicating its importance in the nutrition of young ruminants (H. Beiranvand et al., 2014).
Aquaculture and Fish Health Dietary sodium propionate has been used to improve growth, immune-related genes, and resistance against infections in aquatic animals like goldfish. It influences parameters like red and white blood cells, suggesting its utility in enhancing the health and disease resistance of fish in aquaculture (N. Sheikhzadeh et al., 2021).
Mammary Gland Health in Livestock Sodium propionate shows anti-inflammatory and anti-apoptotic potential in bovine mammary epithelial cells. It helps in reducing pathological damages in the mammary gland, suggesting its application in preventing and treating mammary gland diseases in livestock (Ilyas Ali et al., 2021).
Impact on Energy Metabolism in Humans Oral supplementation with sodium propionate has been shown to enhance satiety and reduce postprandial glycemic and insulinemic responses in humans. This points to its potential role in managing diseases related to insulin resistance (J. Chaput et al., 2011).
Textile Industry Applications Sodium propionate has been used as a nonphosphorous catalyst in the textile industry, particularly in the durable press finish of cotton/polyester fabrics. It shows promising results in improving wrinkle recovery and press rating of treated fabrics (E. Lee & Hongje Kim, 2001).
Ocular Infections Treatment Sodium propionate has been effective against various bacteria causing common ocular infections and has been used in treating external infections of the eyes. Its efficacy against a range of pathogens makes it a valuable agent in ophthalmology (F. H. Theodore, 1950).
Mecanismo De Acción
Target of Action
Sodium propionate-d5, also known as propionic-d5 acid sodium salt, is primarily targeted towards the microbial population in food products . It acts as an antimicrobial agent, preserving food by preventing the growth and proliferation of bacteria .
Mode of Action
It is believed to interact with the microbial cells, disrupting their metabolic processes and inhibiting their growth . The deuterium atoms in this compound may also play a role in its interaction with its targets, potentially affecting the compound’s pharmacokinetic and metabolic profiles .
Biochemical Pathways
This compound can be metabolized via various pathways, including fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . These pathways are responsible for the breakdown of the compound and its eventual elimination from the body.
Pharmacokinetics
It is known that the compound’s deuterium atoms can affect its pharmacokinetic profile . This could potentially influence the compound’s bioavailability, although more research is needed to confirm this.
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth in food products . This helps to preserve the food and extend its shelf life. The compound’s antimicrobial properties are likely the result of its interactions with microbial cells and its disruption of their metabolic processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s efficacy as an antimicrobial agent can be affected by the pH of the food product, as well as its water activity and temperature . Additionally, the compound’s stability may be influenced by factors such as light, heat, and the presence of other food ingredients .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Sodium propionate-d5 plays a significant role in biochemical reactions, particularly in the context of short-chain fatty acids (SCFAs). It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme propionyl-CoA carboxylase, which catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA. This reaction is crucial in the metabolism of certain amino acids and odd-chain fatty acids. This compound also interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, exhibiting anti-inflammatory properties .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, this compound enhances the production of antioxidant enzymes like manganese superoxide dismutase (MnSOD) and heme oxygenase-1 (HO-1), thereby protecting cells from oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors and enzymes, modulating their activity. For instance, it inhibits the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This inhibition leads to reduced transcription of pro-inflammatory genes. This compound also activates peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time Its stability and degradation are important factors to considerStudies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory and antioxidant effects, suggesting potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant properties. At high doses, it may induce adverse effects, including gastrointestinal disturbances and potential toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the propionate metabolism pathway. It is converted to propionyl-CoA, which enters the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA. This process involves enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase. This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. The compound may interact with binding proteins that facilitate its transport and localization. Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it participates in metabolic processes. The subcellular localization of this compound is crucial for understanding its precise role in cellular metabolism and function .
Propiedades
IUPAC Name |
sodium;2,2,3,3,3-pentadeuteriopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1D3,2D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-LUIAAVAXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745744 | |
| Record name | Sodium (~2~H_5_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202529-18-8 | |
| Record name | Sodium (~2~H_5_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202529-18-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



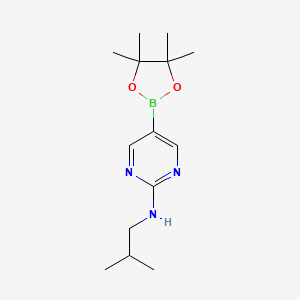

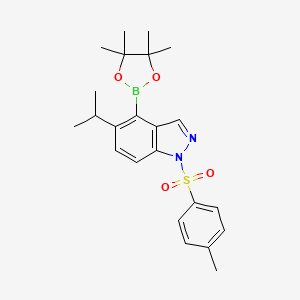
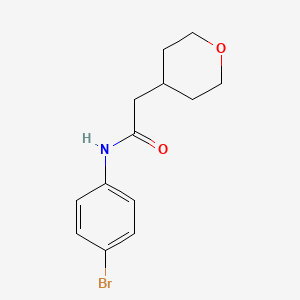

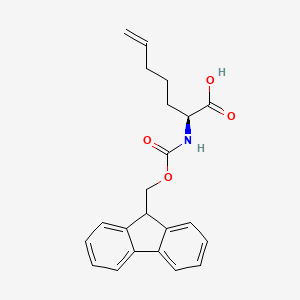

![8-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1401418.png)

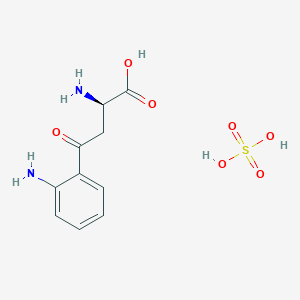
![Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1401426.png)
![2',3,5-Trifluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B1401427.png)

